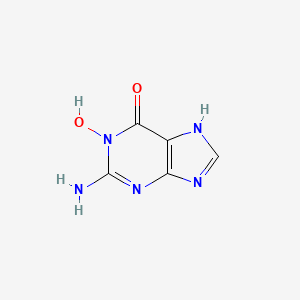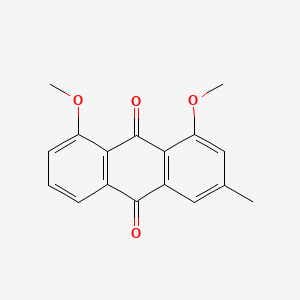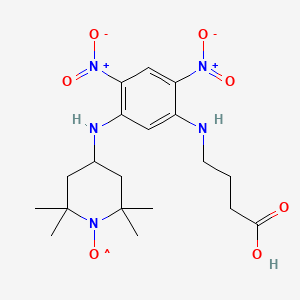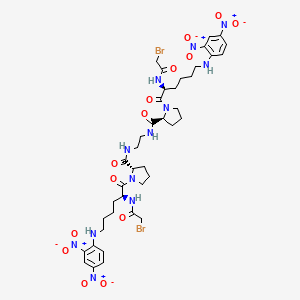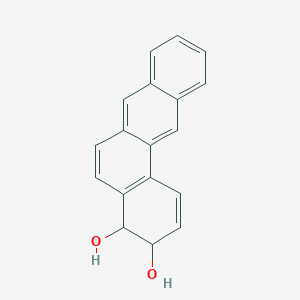
3,4-dihydrotetraphene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrotetraphene-3,4-diol typically involves the cyclization of tetrachlorophthalic anhydride with resorcinol in the presence of methanesulfonic acid. The reaction is carried out under an inert atmosphere at a temperature of 90°C for a total of 7.5 hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-Dihydrotetraphene-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and optical materials.
Mécanisme D'action
The mechanism of action of 3,4-dihydrotetraphene-3,4-diol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenylhexane-3,4-diol: Another diol with similar structural features.
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene: A compound with a similar diol structure but different substituents.
Uniqueness
3,4-Dihydrotetraphene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the tetraphene backbone
Propriétés
Numéro CAS |
60839-18-1 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H |
Clé InChI |
KUBYVPFVNKJERF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
Synonymes |
3,4-dihydroxy-3,4-dihydrobenz(a)anthracene benzanthracene-3,4-dihydrodiol benzanthracene-3,4-dihydrodiol, (3R-trans)-isomer benzanthracene-3,4-dihydrodiol, (3S-trans)-isomer benzanthracene-3,4-dihydrodiol, (trans)-(+-)-isomer benzanthracene-3,4-dihydrodiol, (trans)-isomer benzo(a)anthracene-3,4-dihydrodiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)

